![molecular formula C20H26N2O2 B10974119 N-[4-(diethylamino)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B10974119.png)
N-[4-(diethylamino)phenyl]-3-(4-methoxyphenyl)propanamide
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Overview
Description
N-[4-(diethylamino)phenyl]-3-(4-methoxyphenyl)propanamide is an organic compound with the molecular formula C20H26N2O2 and a molecular weight of 326.43 g/mol . This compound is known for its unique chemical structure, which includes a diethylamino group and a methoxyphenyl group attached to a propanamide backbone. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of N-[4-(diethylamino)phenyl]-3-(4-methoxyphenyl)propanamide involves several steps. One common synthetic route includes the reaction of 4-(diethylamino)benzaldehyde with 4-methoxyphenylacetic acid in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture under reflux and using a solvent such as ethanol or methanol . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N-[4-(diethylamino)phenyl]-3-(4-methoxyphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino or methoxy groups are replaced by other functional groups.
Scientific Research Applications
N-[4-(diethylamino)phenyl]-3-(4-methoxyphenyl)propanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-[4-(diethylamino)phenyl]-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
N-[4-(diethylamino)phenyl]-3-(4-methoxyphenyl)propanamide can be compared with other similar compounds, such as:
3-Chloro-N-(4-methoxyphenyl)propanamide: This compound has a similar structure but with a chlorine atom instead of the diethylamino group.
N-(4-(diethylamino)benzylidene)-4-(2-methoxyphenyl)-1-piperazinamine: This compound has a piperazine ring instead of the propanamide backbone.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H26N2O2 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-[4-(diethylamino)phenyl]-3-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C20H26N2O2/c1-4-22(5-2)18-11-9-17(10-12-18)21-20(23)15-8-16-6-13-19(24-3)14-7-16/h6-7,9-14H,4-5,8,15H2,1-3H3,(H,21,23) |
InChI Key |
ZKMTXJAXEFVYCY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)CCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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